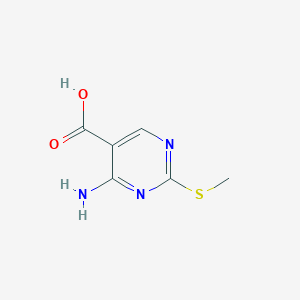

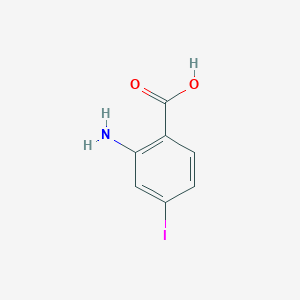

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid

Overview

Description

The compound "4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a methylthio group, which is a sulfur-containing substituent that can influence the chemical and biological properties of the molecule. The amino group and carboxylic acid functionality suggest that this compound could serve as a building block for further chemical synthesis or as a potential candidate for biological activity studies.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate . This suggests that a similar approach could be used for the synthesis of "this compound" by modifying the starting materials and reaction conditions to introduce the carboxylic acid group at the appropriate position on the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using techniques such as 1H NMR spectral data and elemental analysis . The presence of specific functional groups such as the amino group and the methylthio group can be identified by their characteristic chemical shifts in the NMR spectrum. For example, the amino group typically appears as a sharp singlet in the region of 5.75-5.84 ppm .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including the Mitsunobu reaction, which has been used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines . This indicates that "this compound" could potentially participate in similar reactions, allowing for the introduction of additional substituents or the formation of more complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of a methylthio group can affect the compound's solubility, melting point, and reactivity. The presence of a carboxylic acid group can contribute to the compound's acidity and its ability to form salts and cocrystals with other molecules, as seen in the design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids . These properties are crucial for the compound's potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Synthesis Approaches and Intermediate Compounds

The synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting materials for methyl esters of corresponding pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, is optimized via subsequent reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. Some reactions yield acid amides, illustrating the compound's versatility in synthesizing diverse pyrimidin-6-yl amino acids and pyrrolo[2,3-d]pyrimidine-6-carboxylic acids derivatives (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013; Tumkevičius, Urbonas, & Vainilavicius, 2000).

Chemical Properties and Reactions

Chemical Reactions and Novel Compounds

The compound demonstrates its potential as a core structure for generating a variety of chemically and biologically significant derivatives. This is evident in the synthesis of methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates via palladium-catalyzed cross-coupling reactions, leading to a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).

Applications in Material Sciences

Cocrystal Design and Material Properties

The compound's structure facilitates the formation of cocrystals with carboxylic acids, offering potential applications in material sciences, particularly in the design of materials with specific structural and functional properties (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).

Mechanism of Action

Target of Action

Similar compounds have been used in the preparation of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating hiv infection .

Mode of Action

It’s worth noting that related pyrimidine derivatives have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Biochemical Pathways

Related 2-aminopyrimidine-4-carboxylic acid is a substrate of the enzyme lathyrine synthase, and a precursor of the pyrimidine moiety of the non-protein amino acid lathyrine .

Result of Action

Some related compounds have shown selective action towards certain cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine biosynthetic enzymes, potentially inhibiting or modulating their activity . These interactions can affect the synthesis of nucleotides and other essential biomolecules, thereby impacting cellular metabolism and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in pyrimidine metabolism, leading to changes in nucleotide synthesis and cellular energy balance . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes involved in pyrimidine biosynthesis, inhibiting their activity and altering the production of nucleotides . This inhibition can lead to changes in gene expression, as the availability of nucleotides is crucial for DNA and RNA synthesis. Furthermore, the compound may interact with other proteins and signaling molecules, influencing their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may be observed at very high doses, indicating the importance of determining the optimal dosage for experimental and therapeutic applications. Threshold effects, where a certain dosage is required to elicit a response, have also been reported in some studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis of nucleotides and other pyrimidine derivatives . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are essential for the compound’s ability to interact with target biomolecules and exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may affect cellular energy metabolism.

properties

IUPAC Name |

4-amino-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(5(10)11)4(7)9-6/h2H,1H3,(H,10,11)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVZYNKWONVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622722 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771-81-3 | |

| Record name | 4-Amino-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)